molecular formula C25H40O3 B14038243 Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy-

Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy-

Cat. No.: B14038243
M. Wt: 388.6 g/mol
InChI Key: GNGUKOYLXYOGPR-HJWRWDBZSA-N
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Description

Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- is a derivative of benzoic acid, characterized by the presence of a long aliphatic chain with a double bond and a hydroxyl group. This compound is part of the hydroxybenzoic acids family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- can be achieved through several methods. One common approach involves the esterification of benzoic acid with an appropriate aliphatic alcohol, followed by selective hydroxylation and introduction of the double bond. The reaction conditions typically include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic oxidation of toluene derivatives, followed by functional group modifications to introduce the hydroxyl and aliphatic chain. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include hydroxylated derivatives, saturated aliphatic chains, and various substituted benzoic acid compounds .

Scientific Research Applications

Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies and as a potential therapeutic agent.

    Medicine: Its derivatives are explored for their potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of polymers, resins, and as an additive in cosmetics and food products

Mechanism of Action

The mechanism of action of Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- involves its interaction with cellular components, leading to various biological effects. The hydroxyl group and the aliphatic chain play crucial roles in its activity. It can inhibit microbial growth by disrupting cell membranes and interfering with metabolic pathways. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: Another hydroxybenzoic acid with strong antioxidant properties.

    Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.

    p-Hydroxybenzoic Acid: Widely used as a preservative in the food industry.

Uniqueness

Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- is unique due to its specific aliphatic chain with a double bond and hydroxyl group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact differently with biological targets compared to other hydroxybenzoic acids .

Properties

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

2-hydroxy-6-[(Z)-octadec-10-enyl]benzoic acid

InChI

InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23(26)24(22)25(27)28/h8-9,18,20-21,26H,2-7,10-17,19H2,1H3,(H,27,28)/b9-8-

InChI Key

GNGUKOYLXYOGPR-HJWRWDBZSA-N

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

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